molecular formula C16H18F3NO4 B15258505 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid

Cat. No.: B15258505
M. Wt: 345.31 g/mol
InChI Key: BHEHJBBONXBDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzaldehyde derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl compounds.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The trifluoromethyl group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}acetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-{1-[(Methoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

The presence of both the benzyloxycarbonyl and trifluoromethyl groups in 2-{1-[(Benzyloxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid makes it unique. These groups confer specific chemical properties, such as increased stability and binding affinity, which are not present in similar compounds.

Properties

Molecular Formula

C16H18F3NO4

Molecular Weight

345.31 g/mol

IUPAC Name

2-[1-phenylmethoxycarbonyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid

InChI

InChI=1S/C16H18F3NO4/c17-16(18,19)13-7-6-12(8-14(21)22)9-20(13)15(23)24-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,21,22)

InChI Key

BHEHJBBONXBDPD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(CC1CC(=O)O)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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